(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone
Overview
Description
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H11BrF3NO2 and a molecular weight of 338.12 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a morpholino group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzoyl chloride with morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The morpholino group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to the compound’s ability to form strong interactions with these targets, while the morpholino group enhances its solubility and bioavailability. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(2-Bromo-5-(trifluoromethyl)phenyl)(morpholino)methanone can be compared with other similar compounds, such as:
(2-Bromo-5-(trifluoromethyl)phenyl)methanol: This compound lacks the morpholino group and has different chemical properties and applications.
(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid: This compound has a carboxylic acid group instead of the morpholino group, leading to different reactivity and uses.
(2-Bromo-5-(trifluoromethyl)phenyl)amine: The presence of an amine group in this compound results in different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity, stability, and solubility, making it a versatile compound for various research applications.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-10-2-1-8(12(14,15)16)7-9(10)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJBVYSQRRANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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